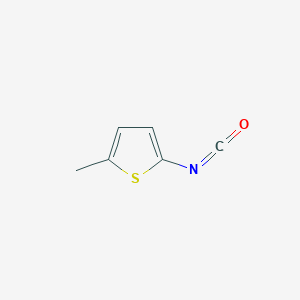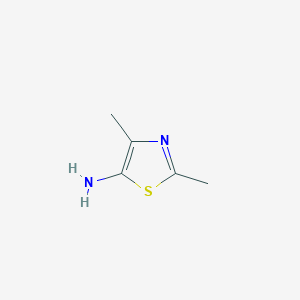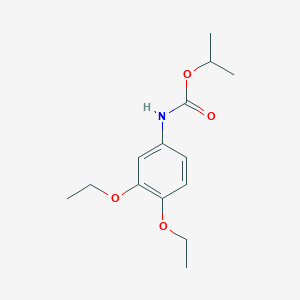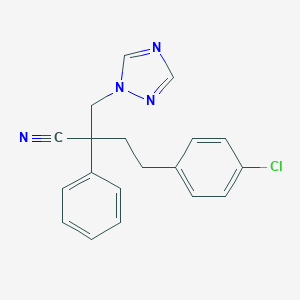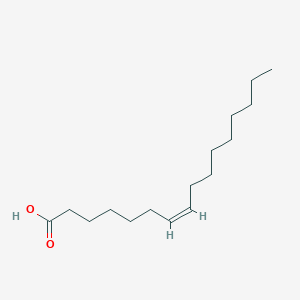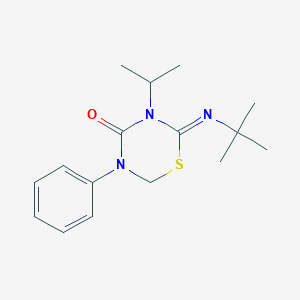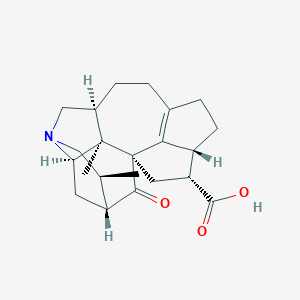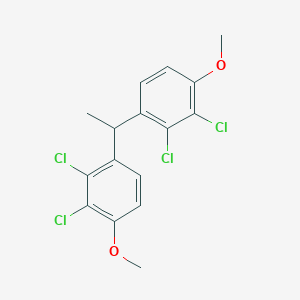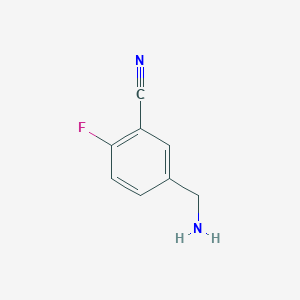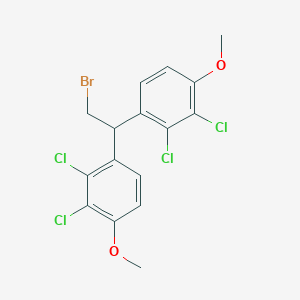
Picoxystrobin
Overview
Description
Picoxystrobin is a systemic and translaminar fungicide belonging to the strobilurin group. It is known for its preventive and curative properties, making it effective against a broad spectrum of plant diseases. The compound is characterized by its unique distribution properties, including systemic (acropetal) and translaminar movement, diffusion in leaf waxes, and molecular redistribution in air . The IUPAC name for this compound is methyl (E)-3-methoxy-2-[2-(6-trifluoromethyl-2-pyridyloxymethyl)phenyl]acrylate .
Mechanism of Action
Target of Action
Picoxystrobin is a broad-spectrum fungicide that belongs to the strobilurin group . Its primary targets are fungal organisms, particularly those causing diseases in a range of broadacre crops . The compound acts by inhibiting mitochondrial respiration in these organisms .
Mode of Action
The mode of action of this compound involves the inhibition of mitochondrial respiration . It achieves this by binding to the Q0 site of cytochrome b . This action blocks the electron transport between cytochrome b and cytochrome c1, leading to a disruption of the energy cycle . As a result, ATP production is inhibited, and cellular respiration is compromised .
Biochemical Pathways
This compound affects the biochemical pathways related to energy production in fungal cells . By inhibiting ATP biosynthesis, it disrupts the normal functioning of the cells, leading to their death . Additionally, this compound has been found to increase fungal cell membrane permeability . This alteration in the cell membrane could further disrupt cellular processes and contribute to the fungicidal action of this compound .
Pharmacokinetics
This compound is rapidly absorbed and extensively metabolized in organisms . Peak plasma levels are seen at approximately 2 or 12 hours in rats administered 10 or 100 mg/kg bw, respectively . The compound is well absorbed, with approximately 70% of the radioactivity from an oral dose of 100 mg/kg bw detected in bile and urine . Excretion is predominantly via the bile and thence into feces and is essentially complete within 120 hours for a dose of 100 mg/kg bw .
Result of Action
The action of this compound results in the death of the targeted fungal organisms . By inhibiting ATP biosynthesis and increasing cell membrane permeability, this compound disrupts the normal functioning of the cells, leading to their death . Moreover, this compound exhibits good in planta control efficacy on affected plants .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. It is known that this compound is used by foliar application in a range of broadacre crops , suggesting that factors such as weather conditions, crop type, and disease pressure could potentially influence its efficacy and stability
Biochemical Analysis
Biochemical Properties
Picoxystrobin’s mode of fungicidal activity is to block mitochondrial electron transport at the Qo site of complex III, reducing ATP production and inhibiting cellular respiration . It interacts with enzymes involved in these processes, disrupting the normal biochemical reactions within the cell .
Cellular Effects
This compound has been found to increase fungal cell membrane permeability, but it inhibits fungal ATP biosynthesis . This impacts cell function, including effects on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level by binding to the Qo site of cytochrome bc1 in the mitochondria . This binding interaction inhibits the enzyme, leading to a reduction in ATP production and a disruption of cellular respiration .
Temporal Effects in Laboratory Settings
Over time, this compound-resistant mutants have been observed in laboratory settings . These mutants show decreased conidium production and pathogenicity compared to their progenitors, indicating that this compound-resistant mutants suffer a fitness penalty .
Dosage Effects in Animal Models
While specific studies on this compound’s effects in animal models are limited, it is known that this compound is of low acute oral and dermal toxicity in rats . It is of high acute toxicity by inhalation .
Metabolic Pathways
This compound is extensively metabolized, with over 30 identified metabolites . Significant biotransformation reactions include ester hydrolysis, oxidation, O-demethylation, and glucuronide conjugation .
Transport and Distribution
This compound is well absorbed, with approximately 70% of the radioactivity from an oral dose detected in bile and urine . Distribution is extensive, with peak radioactivity levels being detected in liver, pancreas, kidney, and blood plasma .
Subcellular Localization
The subcellular localization of this compound is primarily within the mitochondria, where it binds to the Qo site of cytochrome bc1 . This binding disrupts the normal function of the mitochondria, leading to a reduction in ATP production and a disruption of cellular respiration .
Preparation Methods
Picoxystrobin can be synthesized through various methods. One method involves the condensation reaction of methyl 2-(6-trifluoromethyl pyridine-2-yloxymethyl) phenylacetate with acetic anhydride and trimethyl orthoformate . Another method includes the following steps :
- Dissolving 3-isochromanone in methyl alcohol and an inert solvent to obtain (2-halogenated methyl phenyl) methyl acetate.
- Converting 6-trifluoromethyl-2-pyridone into its sodium salt, reacting it with quaternary ammonium salt in a polar solvent, and then adding (2-halogenated methyl phenyl) methyl acetate to obtain 2-[2’-(6’-trifluoromethylpyridine-2-oxyl)methyl] phenyl methyl acetate.
- Performing aldolization on the obtained compound with a formamide compound, followed by hydrolysis to obtain 2-[2’-(6’-trifluoromethylpyridine-2-oxyl)methyl] phenyl-3-hydroxyl methyl acetate.
- Treating the final compound with alkali and a methylation reagent to obtain this compound.
Chemical Reactions Analysis
Picoxystrobin undergoes several types of chemical reactions, including ester hydrolysis, oxidation, O-demethylation, and glucuronide conjugation . Common reagents used in these reactions include acids, bases, and oxidizing agents. The major products formed from these reactions are various metabolites, including 6-(trifluoromethyl)-1H-pyridin-2-one, 2-[2-(6-trifluoromethyl-2-pyridyloxymethyl)] benzoic acid, and methyl (E)-3-methoxy-2-(2-hydroxymethylphenyl)acrylate .
Scientific Research Applications
Picoxystrobin is extensively used in agriculture for disease control in crops such as canola, cereal grains, dried peas, corn, and soybeans . It is effective against a variety of plant pathogens, including Mycosphaerella graminicola, Phaeosphaeria nodorum, Puccinia recondita, and Helminthosporium tritici-repentis . Additionally, this compound has been used in scientific research to study its inhibitory effects on fungal ATP biosynthesis and its impact on fungal cell membrane permeability . It has also been employed in the development of rapid detection methods for its residues in vegetables .
Comparison with Similar Compounds
Picoxystrobin belongs to the strobilurin group of fungicides, which includes other compounds such as azoxystrobin, trifloxystrobin, fluoxastrobin, and kresoxim-methyl . Compared to these compounds, this compound has better systemic activity and fumigation properties, making it more effective in redistributing and transferring active components after application . This results in superior therapeutic activity against a broader range of plant diseases.
Properties
IUPAC Name |
methyl (E)-3-methoxy-2-[2-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]phenyl]prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F3NO4/c1-24-11-14(17(23)25-2)13-7-4-3-6-12(13)10-26-16-9-5-8-15(22-16)18(19,20)21/h3-9,11H,10H2,1-2H3/b14-11+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBSNKSODLGJUMQ-SDNWHVSQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC=C(C1=CC=CC=C1COC2=CC=CC(=N2)C(F)(F)F)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/C=C(\C1=CC=CC=C1COC2=CC=CC(=N2)C(F)(F)F)/C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F3NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9047542 | |
| Record name | Picoxystrobin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9047542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117428-22-5 | |
| Record name | Picoxystrobin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=117428-22-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Picoxystrobin [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117428225 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Picoxystrobin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9047542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | picoxystrobin (ISO); methyl (2E)-3-methoxy-2-[2-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)phenyl]acrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.665 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PICOXYSTROBIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/62DH7GEL1P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Picoxystrobin?
A1: this compound is a strobilurin fungicide that acts by inhibiting the mitochondrial electron transport chain at the cytochrome bc1 complex (Complex III) in fungi. [, , ] This inhibition blocks the production of ATP, the essential energy source for cellular processes, leading to fungal growth inhibition and death.
Q2: Are there concerns about fungal resistance to this compound?
A3: Yes, fungal resistance to this compound is a growing concern. Studies have identified resistant strains of various fungi, including Magnaporthe oryzae (rice blast) and Cercospora sojina (frogeye leaf spot). [, ] Resistance often arises from mutations in the cytochrome b gene (cyt b), particularly the G143A substitution. [, ]
Q3: What is the molecular formula and weight of this compound?
A4: this compound has the molecular formula C19H17ClN2O5 and a molecular weight of 388.81 g/mol. []
Q4: Are there any specific spectroscopic data available for this compound identification?
A5: While the provided research papers do not delve into detailed spectroscopic data, gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are commonly used for identification and quantification of this compound residues in various matrices. [, , , , ]
Q5: How stable is this compound under different environmental conditions?
A6: this compound exhibits varying stability depending on the matrix and environmental conditions. Its degradation in soil and plants follows first-order kinetics, with half-lives ranging from a few days to over two weeks. [, , ] Sunlight exposure can accelerate its degradation. [] Formulation strategies can be employed to enhance its stability. []
Q6: Does this compound possess any known catalytic properties?
A6: this compound is primarily a fungicide and is not reported to have catalytic properties. Its primary mode of action involves binding to the cytochrome bc1 complex, inhibiting electron transfer, rather than catalyzing a chemical reaction.
Q7: Have computational methods been applied to study this compound?
A8: While the provided research primarily focuses on experimental methods, computational chemistry tools like quantitative structure-activity relationship (QSAR) modeling can be valuable for predicting this compound's activity, environmental fate, and potential toxicity. []
Q8: How do structural modifications of this compound influence its activity?
A9: Although specific SAR studies were not detailed, structural modifications of the strobilurin scaffold, to which this compound belongs, can significantly influence its binding affinity to the cytochrome bc1 complex, affecting its fungicidal activity and potentially altering its toxicity profile. [, , , ]
Q9: What formulation strategies are used to improve this compound's efficacy?
A10: this compound is formulated into various products, including suspension concentrates (SC), wettable powders (WP), and seed treatments. [, , ] These formulations aim to optimize its stability, solubility, wettability, and bioavailability for effective application and uptake by target fungi.
Q10: What are the regulatory guidelines for this compound use?
A11: this compound use is subject to regulations set by authorities like the Environmental Protection Agency (EPA) in the United States and similar bodies in other countries. These regulations define maximum residue limits (MRLs) in food crops to ensure consumer safety. [, ]
Q11: How is this compound absorbed and metabolized in plants?
A12: this compound exhibits systemic activity in plants, meaning it's absorbed and translocated within the plant tissues. [] Its dissipation in plants follows first-order kinetics, indicating a gradual breakdown and potential for metabolite formation. [, ]
Q12: What types of studies are conducted to assess this compound's efficacy?
A13: this compound's efficacy is evaluated through in vitro studies (e.g., mycelial growth inhibition assays, spore germination assays) and in vivo field trials. [, , , ] Field trials assess its performance against target fungal diseases in various crops under real-world conditions.
Q13: What are the implications of cross-resistance to other fungicides?
A14: Cross-resistance to other QoI fungicides poses a significant challenge for disease management. [, , ] It limits the effectiveness of alternative control options within the same chemical class, necessitating the development of novel fungicides or integrated pest management strategies.
Q14: What is known about this compound's toxicity profile?
A15: Regulatory agencies assess toxicological data to establish safe use guidelines. This compound's acute toxicity to earthworms has been studied, and specific applications might require further risk assessment, especially considering environmental factors like rainfall. [, ]
Q15: How does this compound break down in the environment?
A16: this compound's environmental degradation is influenced by factors like soil type, pH, microbial activity, and sunlight exposure. [, , ] Its degradation products and their potential environmental impact require further investigation.
Q16: How are this compound residues measured in food and environmental samples?
A17: Sensitive analytical techniques like GC-ECD, GC-MS, and LC-MS/MS are employed for quantifying this compound residues in various matrices. [, , , , ] These methods are rigorously validated to ensure accurate and reliable measurements.
Q17: Are there alternative fungicides for controlling diseases targeted by this compound?
A18: Yes, alternative fungicides with different modes of action, such as triazoles, SDHIs (succinate dehydrogenase inhibitors), and multi-site inhibitors like mancozeb, are available. [, , ] Rotating fungicides with different modes of action is crucial to delay resistance development.
Q18: What research infrastructure supports the study of this compound and similar fungicides?
A19: Research on this compound benefits from advanced analytical tools like GC-MS and LC-MS/MS, molecular biology techniques for resistance monitoring, and field trial facilities for evaluating efficacy and environmental fate. [, , , ]
Q19: How does research on this compound contribute to broader scientific understanding?
A20: Research on this compound and its interactions with fungi contributes to a deeper understanding of fungal biology, fungicide resistance mechanisms, and strategies for developing sustainable disease management solutions. [, , ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


